Ethyl 3,5-dimethoxybenzoylformate
Overview
Description
Ethyl 3,5-dimethoxybenzoylformate is an organic compound that belongs to the class of aromatic esters. It has a CAS Number of 330551-16-1 and a linear formula of C12H14O5 . The compound has a molecular weight of 238.24 .
Molecular Structure Analysis
The InChI code of Ethyl 3,5-dimethoxybenzoylformate is 1S/C12H14O5/c1-4-17-12(14)11(13)8-5-9(15-2)7-10(6-8)16-3/h5-7H,4H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
Ethyl 3,5-dimethoxybenzoylformate has a molecular weight of 238.24 . Other physical and chemical properties such as boiling point, solubility, and lipophilicity are not provided in the search results.Scientific Research Applications
Antibacterial Properties
- Ethyl 3,5-dimethoxybenzoylformate, found in new benzoate derivatives isolated from the marine-derived fungus Engyodontium album, has shown inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio vulnificus, indicating potential antibacterial applications (Wang et al., 2017).
Pharmaceutical Synthesis
- This compound is involved in the synthesis of various pharmaceuticals. For instance, it's a starting material in the large-scale synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, designed for the treatment of hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).
Molecular Drug Dosing Devices
- It also finds use in the development of light-triggered molecule-scale drug dosing devices. Photolabile conjugates of 3,5-dimethoxybenzoin with various drugs demonstrate controlled, light-triggered release of medication from polymeric scaffolds (McCoy et al., 2007).
Hydrogen Bonding Research
- The compound plays a role in studying hydrogen bonding in benzoxazine dimers, relevant for understanding the properties of polybenzoxazines, a class of polymers with unique properties such as near-zero shrinkage upon curing (Schnell et al., 1998).
Fine Particle Preparation
- In pharmaceuticals, controlled precipitation of derivatives like ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate, a diagnostic imaging agent, has been used to produce fine particles with various sizes and crystallinity, indicating a role in drug formulation and delivery (Bosch et al., 2004).
Polymer Chemistry
- This compound is crucial in synthesizing homopolymers used in studying the effects of substituents on the solvolysisrates of certain silylated substrates. Such research has implications in the field of polymer chemistry and the understanding of molecular interactions (Fujio et al., 2006).
Neuroleptic Agents
- Ethyl 3,5-dimethoxybenzoylformate derivatives have been synthesized and tested as potential neuroleptic agents. Studies on these compounds, specifically their ability to inhibit dopamine activity, are significant in developing treatments for schizophrenia and related disorders (de Paulis et al., 1986).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(3,5-dimethoxyphenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-4-17-12(14)11(13)8-5-9(15-2)7-10(6-8)16-3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRUMEIEXZJLTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641289 | |
Record name | Ethyl (3,5-dimethoxyphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-dimethoxybenzoylformate | |
CAS RN |
330551-16-1 | |
Record name | Ethyl (3,5-dimethoxyphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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